molecular formula C12H14N6O3 B14134827 4-amino-N'-[(E)-(2,5-dimethoxyphenyl)methylidene]-1,2,5-oxadiazole-3-carbohydrazonamide

4-amino-N'-[(E)-(2,5-dimethoxyphenyl)methylidene]-1,2,5-oxadiazole-3-carbohydrazonamide

Cat. No.: B14134827
M. Wt: 290.28 g/mol
InChI Key: YGPUPIMBYVYNAX-GIDUJCDVSA-N
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Description

4-amino-N’-[(E)-(2,5-dimethoxyphenyl)methylidene]-1,2,5-oxadiazole-3-carbohydrazonamide is a complex organic compound that belongs to the class of oxadiazole derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-amino-N’-[(E)-(2,5-dimethoxyphenyl)methylidene]-1,2,5-oxadiazole-3-carbohydrazonamide typically involves the condensation of 2,5-dimethoxybenzaldehyde with 4-amino-1,2,5-oxadiazole-3-carbohydrazide. This reaction is usually carried out in the presence of a suitable catalyst, such as glacial acetic acid, under reflux conditions . The reaction mixture is then cooled, and the resulting product is purified by recrystallization.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis process, optimizing reaction conditions, and ensuring the purity of the final product through advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

4-amino-N’-[(E)-(2,5-dimethoxyphenyl)methylidene]-1,2,5-oxadiazole-3-carbohydrazonamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the amino group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or hydrogen peroxide under acidic conditions.

    Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding oxadiazole derivatives, while reduction could produce amine derivatives.

Scientific Research Applications

4-amino-N’-[(E)-(2,5-dimethoxyphenyl)methylidene]-1,2,5-oxadiazole-3-carbohydrazonamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-amino-N’-[(E)-(2,5-dimethoxyphenyl)methylidene]-1,2,5-oxadiazole-3-carbohydrazonamide involves its interaction with specific molecular targets. The compound is believed to inhibit certain enzymes or receptors, leading to its biological effects. The exact pathways and molecular targets are still under investigation, but it is thought to involve modulation of cellular signaling pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-amino-N’-[(E)-(2,5-dimethoxyphenyl)methylidene]-1,2,5-oxadiazole-3-carbohydrazonamide is unique due to its specific structural features, which confer distinct biological activities and potential applications. Its combination of an oxadiazole ring with a dimethoxyphenyl group makes it a valuable compound for further research and development.

Properties

Molecular Formula

C12H14N6O3

Molecular Weight

290.28 g/mol

IUPAC Name

4-amino-N'-[(E)-(2,5-dimethoxyphenyl)methylideneamino]-1,2,5-oxadiazole-3-carboximidamide

InChI

InChI=1S/C12H14N6O3/c1-19-8-3-4-9(20-2)7(5-8)6-15-16-11(13)10-12(14)18-21-17-10/h3-6H,1-2H3,(H2,13,16)(H2,14,18)/b15-6+

InChI Key

YGPUPIMBYVYNAX-GIDUJCDVSA-N

Isomeric SMILES

COC1=CC(=C(C=C1)OC)/C=N/N=C(/C2=NON=C2N)\N

Canonical SMILES

COC1=CC(=C(C=C1)OC)C=NN=C(C2=NON=C2N)N

solubility

8.6 [ug/mL] (The mean of the results at pH 7.4)

Origin of Product

United States

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